![molecular formula C12H14O4 B305074 Methyl 3-methoxy-2-(2-methylphenoxy)acrylate](/img/structure/B305074.png)
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate is a chemical compound that belongs to the family of acrylates. It is used in various scientific research applications, particularly in the field of organic chemistry. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Wirkmechanismus
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate's mechanism of action is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The compound's unique chemical structure makes it an ideal starting material for the synthesis of various other compounds.
Biochemical and Physiological Effects:
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate's biochemical and physiological effects have not been studied in detail. However, the compound is not known to have any significant toxic or harmful effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate has various advantages and limitations for lab experiments. The compound's unique chemical structure makes it an ideal starting material for the synthesis of various other compounds. However, the compound's synthesis method is complex and requires specific conditions of temperature and pressure. The compound's purity is also crucial for its use in various lab experiments.
Zukünftige Richtungen
There are various future directions for the use of Methyl 3-methoxy-2-(2-methylphenoxy)acrylate in scientific research. The compound's unique chemical structure makes it an ideal starting material for the synthesis of various other compounds. The compound's use in the synthesis of acrylate polymers and pharmaceuticals can be further explored. The compound's potential use in the field of nanotechnology can also be studied. Further research can also be conducted on the compound's mechanism of action and biochemical and physiological effects.
Conclusion:
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate is a chemical compound that has various scientific research applications, particularly in the field of organic chemistry. The compound's unique chemical structure makes it an ideal starting material for the synthesis of various other compounds. The compound's synthesis method is complex and requires specific conditions of temperature and pressure. The compound's use in the synthesis of acrylate polymers and pharmaceuticals can be further explored. Further research can also be conducted on the compound's mechanism of action and biochemical and physiological effects.
Synthesemethoden
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate is synthesized using a specific method that involves the reaction of 3-methoxy-2-(2-methylphenoxy)acrylic acid with methanol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate has various scientific research applications, particularly in the field of organic chemistry. The compound is used in the synthesis of various other compounds, such as acrylate polymers, which find applications in various fields such as coatings, adhesives, and sealants. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals. The compound's unique chemical structure makes it an ideal starting material for the synthesis of various other compounds.
Eigenschaften
Produktname |
Methyl 3-methoxy-2-(2-methylphenoxy)acrylate |
---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl (Z)-3-methoxy-2-(2-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-9-6-4-5-7-10(9)16-11(8-14-2)12(13)15-3/h4-8H,1-3H3/b11-8- |
InChI-Schlüssel |
DDILYMIVQHECQR-FLIBITNWSA-N |
Isomerische SMILES |
CC1=CC=CC=C1O/C(=C\OC)/C(=O)OC |
SMILES |
CC1=CC=CC=C1OC(=COC)C(=O)OC |
Kanonische SMILES |
CC1=CC=CC=C1OC(=COC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.